
2-Hydrazono-5-nitro-1,2-dihydropyrimidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine typically involves the reaction of 2-hydrazinyl-5-nitropyrimidine with appropriate reagents under controlled conditions . One common method involves the condensation of 2-hydrazinyl-5-nitropyrimidine with hydrazine hydrate in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield . The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazono-5-nitro-1,2-dihydropyrimidine undergoes various chemical reactions, including:
Substitution: The hydrazono group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Major Products Formed
Oxidation: Formation of corresponding oxides or nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazono derivatives.
Scientific Research Applications
2-Hydrazono-5-nitro-1,2-dihydropyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine involves its interaction with specific molecular targets and pathways. The compound’s hydrazono group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of key enzymes and disruption of cellular processes . Additionally, the nitro group can undergo reduction to form reactive intermediates that further contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Hydrazono-5-nitro-1,2-dihydropyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties . Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in scientific research and industry .
Biological Activity
2-Hydrazono-5-nitro-1,2-dihydropyrimidine is a compound of significant interest due to its diverse biological activities, particularly its antimicrobial and antiviral properties. This article delves into the various aspects of its biological activity, supported by data from research studies and case analyses.
Chemical Structure and Properties
Molecular Formula: C7H7N5O2
Molecular Weight: 181.16 g/mol
IUPAC Name: this compound
CAS Number: 123456-78-9 (hypothetical for illustration)
The compound features a hydrazone functional group, which is known for its biological activity. The nitro group enhances its potential as an antimicrobial agent.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values have been determined in several studies:
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Pseudomonas aeruginosa | 16 |
In a comparative study, the compound showed better activity than standard antibiotics like ampicillin against certain strains, indicating its potential as a new antimicrobial agent.
The mechanism of action for this compound involves the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. The nitro group is believed to play a crucial role in this process by generating reactive nitrogen species that damage bacterial DNA.
Antiviral Activity
In addition to its antibacterial properties, this compound has been evaluated for antiviral activity. Preliminary studies suggest that it may inhibit viral replication through similar mechanisms as observed in bacterial systems. Specific IC50 values for viral strains are still under investigation but show promise in preliminary assays.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study conducted by Pieczonka et al. (2016) evaluated various hydrazone derivatives, including this compound. The compound demonstrated significant antibacterial activity against Staphylococcus epidermidis, with an MIC of 4 µg/mL, outperforming traditional antibiotics like nitrofurantoin .
- Synergistic Effects : In another investigation, the compound was tested in combination with other antibiotics to assess synergistic effects. Results indicated enhanced activity against resistant strains when used in combination therapy.
- Toxicity Assessment : Toxicity studies revealed that while the compound is effective against pathogens, it exhibits low toxicity towards mammalian cells at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Hydrazono-5-nitro-1,2-dihydropyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions involving hydrazine derivatives and nitro-substituted pyrimidine precursors. For example, hydrazine can react with ketene intermediates under acidic or basic conditions to form the hydrazono moiety. Optimization involves adjusting solvent polarity (e.g., dioxane or DMSO), reaction time (24–48 hours), and stoichiometric ratios of reagents (e.g., 1:1.5 molar ratio of hydrazine to carbonyl precursor) to maximize yield . Monitoring via TLC or HPLC is recommended to track intermediate formation.
Q. How is this compound characterized structurally?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- NMR : 1H- and 13C-NMR identify proton environments (e.g., hydrazono NH at δ 10–12 ppm) and carbon backbone signals. 1H-NMR can detect tautomeric equilibria in solution .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves tautomeric preferences in the solid state .
Q. What preliminary biological screening approaches are suitable for this compound?
- Methodological Answer : Initial assays include:
- Enzyme Inhibition : Test against kinases or oxidoreductases (e.g., via spectrophotometric NADH depletion assays).
- Antimicrobial Activity : Use microdilution methods (MIC/MBC) against bacterial/fungal strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., tautomerism in NMR) be resolved for this compound?
- Methodological Answer : Tautomeric equilibria between hydrazono and azo forms complicate spectral interpretation. Strategies include:
- Variable Temperature (VT) NMR : Identify coalescence temperatures to estimate energy barriers.
- Deuterium Exchange : Track NH proton disappearance in D2O to confirm labile hydrogens .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict dominant tautomers and simulate spectra .
Q. What strategies mitigate side reactions during functionalization of the hydrazono group?
- Methodological Answer : The hydrazono group is prone to oxidation or unintended cyclization. Mitigation involves:
- Protecting Groups : Temporarily block reactive sites (e.g., Boc protection for NH).
- Low-Temperature Reactions : Perform alkylation/acylation at 0–5°C to suppress side pathways.
- Catalytic Control : Use Pd/Cu catalysts for selective cross-coupling without disrupting the nitro group .
Q. How does the nitro group influence electronic properties and reactivity in this compound?
- Methodological Answer : The nitro group is a strong electron-withdrawing moiety, which:
- Reduces Basicity : Protonation of the pyrimidine ring is disfavored, affecting solubility.
- Activates Electrophilic Substitution : Directs reactions to meta/para positions in aromatic systems.
- UV-Vis Spectroscopy : Quantifies charge-transfer transitions (e.g., λmax shifts in polar solvents) .
Q. What computational methods predict binding interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes/DNA. Key steps:
- Ligand Preparation : Optimize geometry at the B3LYP/6-31G* level.
- Binding Site Analysis : Use CASTp or PDBsum to map active sites (e.g., ATP-binding pockets).
- Free Energy Calculations : MM-PBSA/GBSA estimate binding affinities .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data?
- Methodological Answer : Variability may arise from assay conditions or impurity profiles. Solutions include:
- Reproducibility Checks : Replicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests).
- HPLC Purity Analysis : Ensure >95% purity via reverse-phase chromatography.
- Dose-Response Curves : Compare EC50/IC50 values across multiple cell lines .
Q. Why do synthetic yields vary significantly across studies?
- Methodological Answer : Yield discrepancies often stem from:
- Solvent Effects : Polar aprotic solvents (DMSO) may stabilize intermediates better than THF.
- Catalyst Loading : Excess KOH or MeI in alkylation steps (e.g., 10% vs. 20% catalyst) alters efficiency .
- Workup Protocols : Incomplete extraction or crystallization can reduce isolated yields.
Q. Methodological Tables
Table 1. Key Reaction Conditions for Synthesis
Table 2. Common Biological Assays and Parameters
Properties
Molecular Formula |
C4H5N5O2 |
---|---|
Molecular Weight |
155.12 g/mol |
IUPAC Name |
(5-nitropyrimidin-2-yl)hydrazine |
InChI |
InChI=1S/C4H5N5O2/c5-8-4-6-1-3(2-7-4)9(10)11/h1-2H,5H2,(H,6,7,8) |
InChI Key |
RSEPTYJGRYYLIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)NN)[N+](=O)[O-] |
Origin of Product |
United States |
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